molecular formula C13H13FN3O4P B609780 Osilodrostat phosphate CAS No. 1315449-72-9

Osilodrostat phosphate

Numéro de catalogue B609780
Numéro CAS: 1315449-72-9
Poids moléculaire: 325.2362
Clé InChI: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Osilodrostat phosphate, also known as LCI-699, is an orally bioavailable cortisol synthesis inhibitor . It is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .


Synthesis Analysis

Osilodrostat Phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps involve protecting the imidazole salt with a trityl group to yield tritylamine, which is then reduced to the primary alcohol .


Molecular Structure Analysis

The chemical formula of Osilodrostat phosphate is C13H13FN3O4P . Its molecular weight is 325.236 .


Chemical Reactions Analysis

Osilodrostat phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps are as follows: The imidazole salt was first protected with a trityl group to yield tritylamine, which was reduced to the primary alcohol .


Physical And Chemical Properties Analysis

Osilodrostat phosphate has a molecular weight of 325.23 and its chemical formula is C13H13FN3O4P . It is a solid substance that is soluble in water at a concentration of ≥ 120 mg/mL .

Applications De Recherche Scientifique

  • Treatment of Cushing's Disease : Osilodrostat has been approved in the EU for the treatment of endogenous Cushing's syndrome in adults and is under review in the USA (Duggan, 2020).

  • Inhibitory Effects on Adrenal Steroidogenesis : In vitro studies have demonstrated that osilodrostat inhibits cortisol production more potently than other steroidogenesis inhibitors like metyrapone and ketoconazole. It shows a potent effect in human adrenocortical cells and is a promising treatment option for Cushing syndrome (Creemers et al., 2019).

  • Long-Term Efficacy and Tolerability : Long-term treatment with osilodrostat has been shown to sustain cortisol normalization and is well-tolerated in most patients with Cushing's disease, with improvements in cardiovascular/metabolic-related parameters and quality of life (Fleseriu et al., 2022).

  • Comparison with Metyrapone in ACTH-Dependent Cushing Syndrome Patients : Osilodrostat has shown a less specific effect on the inhibition of steroidogenic enzymes compared to Metyrapone, which may account for smaller increases in 11-deoxycortisol and androgens levels in patients treated with osilodrostat (Bonnet-Serrano et al., 2022).

  • Phase II Study in Cushing’s Disease : A Phase II study demonstrated that osilodrostat treatment reduced urinary free cortisol in all patients with Cushing’s disease, with 78.9% of patients having normal UFC at week 22. The treatment was generally well-tolerated (Fleseriu et al., 2015).

  • Drug Interaction Potential with Cytochrome P450 Enzymes : Osilodrostat is a moderate inhibitor of CYP1A2 and CYP2C19 and a weak inhibitor of CYP2D6 and CYP3A4. This finding is clinically relevant given the chronic nature of Cushing's disease and the necessity for multiple medications (Armani et al., 2017).

  • Efficacy in Non-pituitary Cushing's Syndrome : Osilodrostat demonstrated safety and efficacy in the treatment of non-pituitary Cushing's syndrome in US patients. Large reductions in urinary free cortisol were observed in some patients (Auchus et al., 2022).

Mécanisme D'action

Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol . It is used to lower circulating cortisol levels in the treatment of Cushing’s disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated .

Safety and Hazards

Osilodrostat can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osilodrostat, including prescription and over-the-counter medicines, vitamins, and herbal products .

Orientations Futures

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1). In a phase III study (LINC 3) in patients with Cushing disease, open-label osilodrostat rapidly reduced mean urinary free cortisol (mUFC) excretion over 48 weeks and was superior to placebo at maintaining normal mUFC excretion after an 8-week randomized withdrawal period . This suggests that osilodrostat could be a promising future treatment for Cushing’s disease.

Propriétés

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osilodrostat phosphate

CAS RN

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.